molecular formula C8H4BrClN2O B1446616 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole CAS No. 1368629-18-8

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole

Cat. No.: B1446616
CAS No.: 1368629-18-8
M. Wt: 259.49 g/mol
InChI Key: JQZRAIDZKZAHKA-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of bromine and chlorine atoms in the phenyl ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzohydrazide with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Reaction Conditions:

    Reagents: 3-chlorobenzohydrazide, bromine, sodium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted oxadiazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced heterocyclic compounds with altered ring structures.

Scientific Research Applications

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its interactions with various biological targets and pathways.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine and chlorine atoms enhances its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors, modulating their activity.

    Cellular Pathways: Interference with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds such as:

    2-Bromo-5-phenyl-1,3,4-oxadiazole: Lacks the chlorine atom, leading to different reactivity and biological activity.

    2-Chloro-5-(3-bromophenyl)-1,3,4-oxadiazole: The positions of bromine and chlorine are reversed, affecting its chemical properties.

    5-(3-Chlorophenyl)-1,3,4-oxadiazole: Lacks the bromine atom, resulting in different chemical behavior and applications.

Uniqueness:

  • The combination of bromine and chlorine atoms in this compound provides unique reactivity and potential for diverse chemical transformations.
  • Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

2-bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-8-12-11-7(13-8)5-2-1-3-6(10)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZRAIDZKZAHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Reactant of Route 2
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2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Reactant of Route 4
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-Bromo-5-(3-chlorophenyl)-1,3,4-oxadiazole

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